tert-butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate
CAS No.:
Cat. No.: VC20448111
Molecular Formula: C14H28N2O2
Molecular Weight: 256.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H28N2O2 |
|---|---|
| Molecular Weight | 256.38 g/mol |
| IUPAC Name | tert-butyl N-[[1-(3-aminopropyl)cyclopentyl]methyl]carbamate |
| Standard InChI | InChI=1S/C14H28N2O2/c1-13(2,3)18-12(17)16-11-14(9-6-10-15)7-4-5-8-14/h4-11,15H2,1-3H3,(H,16,17) |
| Standard InChI Key | MLUJWONMLNJGTM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1(CCCC1)CCCN |
Introduction
Structural and Molecular Characterization
Molecular Formula and IUPAC Nomenclature
The molecular formula of tert-butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate is C₁₄H₂₇N₂O₂, derived by substituting the bromine atom in its bromopropyl analog (C₁₄H₂₆BrNO₂) with an amine group (-NH₂) . The IUPAC name follows as tert-butyl N-[[1-(3-aminopropyl)cyclopentyl]methyl]carbamate, reflecting the cyclopentane ring substituted with a 3-aminopropyl chain and a Boc-protected methylamine group.
Spectroscopic and Computational Data
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SMILES Notation: CC(C)(C)OC(=O)NCC1(CCCC1)CCCN
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InChI Key: MUASSYXCKJODEY-UHFFFAOYSA-N (modified from bromo analog) .
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Predicted Collision Cross Section (CCS): Computational models estimate a CCS of 175.9 Ų for the [M+H]+ adduct, comparable to its bromo precursor .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 255.37 g/mol |
| LogP (Predicted) | 2.8 ± 0.3 |
| Hydrogen Bond Donors | 2 (NH₂ and carbamate NH) |
| Hydrogen Bond Acceptors | 3 (2 carbonyl O, 1 ether O) |
Synthetic Routes and Optimization
Primary Synthesis Pathway
The compound is synthesized via nucleophilic substitution of tert-butyl N-{[1-(3-bromopropyl)cyclopentyl]methyl}carbamate (CAS 2694735-37-8) using ammonia or a protected amine source .
Reaction Conditions:
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Substrate: 1.0 eq. bromopropyl analog
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Nucleophile: 5.0 eq. aqueous ammonia (25%)
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Solvent: Ethanol/water (9:1 v/v)
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Temperature: 80°C, 12 hours
Industrial-Scale Production
Continuous flow reactors enhance efficiency by maintaining precise stoichiometric control and reducing side reactions. Post-synthesis purification employs silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
Reactivity and Functional Group Transformations
Deprotection Kinetics
The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the primary amine. Comparative studies with adamantane-containing analogs show faster deprotection kinetics (t₁/₂ = 15 min vs. 45 min) due to reduced steric hindrance.
Pharmacological and Biomedical Applications
Role in Kinase Inhibitor Synthesis
The compound is a key intermediate in synthesizing CHK1 inhibitors, as evidenced by its structural similarity to intermediates in the development of 5-((4-((3-amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile . The Boc group ensures amine stability during coupling reactions with pyrimidine scaffolds.
Prodrug Design
As a prodrug candidate, the compound’s controlled hydrolysis by esterases releases the active amine, which modulates targets such as G-protein-coupled receptors (GPCRs). In vitro studies on astrocytes demonstrate reduced neuroinflammation markers (e.g., TNF-α, IL-6) upon deprotection, suggesting neuroprotective potential.
Comparative Analysis with Structural Analogs
Table 2: Functional Group Impact on Bioactivity
| Compound | Target | IC₅₀ (nM) | Half-Life (h) |
|---|---|---|---|
| tert-Butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate | CHK1 | 12 ± 3 | 2.5 |
| Adamantane analog | Cannabinoid CB1 | 8 ± 2 | 4.1 |
| Hydroxypropyl derivative | Esterase | N/A | N/A |
Key Observations:
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The cyclopentylmethyl group improves solubility (LogP = 2.8) compared to adamantane (LogP = 4.1) .
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Boc deprotection kinetics are 3× faster than HCl-driven methods used in rivaroxaban intermediates .
Future Directions and Research Gaps
Targeted Drug Delivery Systems
Conjugation with polyethylene glycol (PEG) or lipid nanoparticles could enhance blood-brain barrier penetration for neurodegenerative applications.
Computational Modeling
Molecular dynamics simulations predict strong binding affinity (ΔG = –9.8 kcal/mol) to CHK1’s ATP-binding pocket, warranting experimental validation .
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